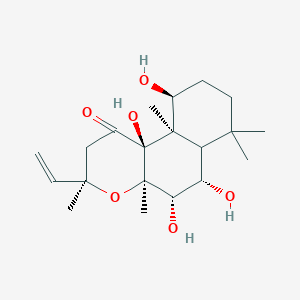

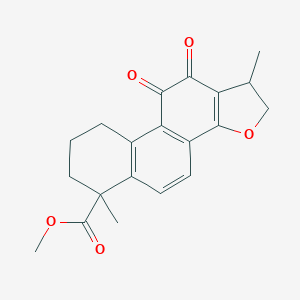

7-Desacetylforskolin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DESACETYLCOLFORSIN ist ein Derivat von Forskolin, einem Labdan-Diterpenoid, das aus den Wurzeln der Pflanze Coleus forskohlii gewonnen wird. Forskolin ist bekannt für seine Fähigkeit, das Enzym Adenylatcyclase zu aktivieren, was zu einem Anstieg des cAMP-Spiegels in Zellen führt . DESACETYLCOLFORSIN ist jedoch eine modifizierte Form von Forskolin, die sich bei bestimmten Konzentrationen als toxisch erwiesen hat .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DESACETYLCOLFORSIN beinhaltet die chemische Modifikation von Forskolin. Forskolin selbst wird aus den Wurzeln von Coleus forskohlii extrahiert. Der primäre Syntheseweg beinhaltet die Entfernung der Acetylgruppe von Forskolin, um DESACETYLCOLFORSIN zu produzieren . Dieser Prozess erfordert typischerweise spezifische Reaktionsbedingungen, einschließlich der Verwendung von Lösungsmitteln und Katalysatoren, um die Deacetylierungsreaktion zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von DESACETYLCOLFORSIN folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Die Extraktion von Forskolin aus Pflanzenwurzeln wird von der chemischen Modifikation in großen Reaktoren gefolgt. Der Prozess ist auf Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die industriellen Standards für Forschung und Anwendung erfüllt .

Wissenschaftliche Forschungsanwendungen

DESACETYLCOLFORSIN hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: Bei der Entwicklung neuer Medikamente und Therapeutika verwendet, die auf cAMP-bezogene Signalwege abzielen.

Wirkmechanismus

DESACETYLCOLFORSIN übt seine Wirkungen hauptsächlich durch die Aktivierung der Adenylatcyclase aus, was den cAMP-Spiegel in Zellen erhöht. Diese Aktivierung führt zu einer Kaskade von intrazellulären Ereignissen, einschließlich der Aktivierung der Proteinkinase A (PKA) und der Regulation verschiedener zellulärer Funktionen . Die beteiligten molekularen Ziele und Signalwege umfassen die Adenylatcyclase, die PKA und andere cAMP-abhängige Signalwege .

Wirkmechanismus

Target of Action

7-Desacetylforskolin, also known as Deacetylforskolin, primarily targets adenylate cyclase . Adenylate cyclase is an enzyme involved in regulating various cellular functions through the production of cyclic AMP (cAMP). This compound also interacts with glucose transporters in adipocyte membranes .

Mode of Action

This compound activates adenylate cyclase, leading to an increase in cAMP levels . The elevated cAMP levels then initiate a cascade of biochemical events that regulate various cellular functions. In contrast, this compound inhibits glucose transport in adipocyte plasma membranes .

Biochemical Pathways

The activation of adenylate cyclase and the subsequent increase in cAMP levels trigger a series of reactions in the cAMP-dependent pathway. This pathway plays a crucial role in multiple cellular processes, including the regulation of glucose and lipid metabolism. On the other hand, the inhibition of glucose transport affects the glucose metabolism pathway, impacting the energy supply within the cells .

Pharmacokinetics

The compound’s ability to interact with adenylate cyclase and glucose transporters suggests that it can penetrate cell membranes .

Result of Action

The activation of adenylate cyclase by this compound leads to increased cAMP levels, which can influence various cellular functions. The inhibition of glucose transport can affect the energy balance within cells, potentially leading to changes in cellular metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DESACETYLCOLFORSIN involves the chemical modification of forskolin. Forskolin itself is extracted from the roots of Coleus forskohlii. The primary synthetic route involves the removal of the acetyl group from forskolin to produce DESACETYLCOLFORSIN . This process typically requires specific reaction conditions, including the use of solvents and catalysts to facilitate the deacetylation reaction.

Industrial Production Methods

Industrial production of DESACETYLCOLFORSIN follows similar principles but on a larger scale. The extraction of forskolin from plant roots is followed by chemical modification in large reactors. The process is optimized for yield and purity, ensuring that the final product meets industrial standards for research and application .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DESACETYLCOLFORSIN unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft durch Katalysatoren gefördert.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Katalysatoren wie Palladium auf Kohlenstoff. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um das gewünschte Ergebnis sicherzustellen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von DESACETYLCOLFORSIN zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

DESACETYLCOLFORSIN ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die sich aus der Entfernung der Acetylgruppe aus Forskolin ergibt. Diese Modifikation verändert seine Toxizität und möglicherweise seine pharmakologischen Eigenschaften und unterscheidet es von anderen Forskolinderivaten .

Eigenschaften

CAS-Nummer |

64657-20-1 |

|---|---|

Molekularformel |

C20H32O6 |

Molekulargewicht |

368.5 g/mol |

IUPAC-Name |

(3R,4aR,5S,6S,10S,10aR,10bS)-3-ethenyl-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one |

InChI |

InChI=1S/C20H32O6/c1-7-17(4)10-12(22)20(25)18(5)11(21)8-9-16(2,3)14(18)13(23)15(24)19(20,6)26-17/h7,11,13-15,21,23-25H,1,8-10H2,2-6H3/t11-,13-,14?,15-,17-,18-,19+,20-/m0/s1 |

InChI-Schlüssel |

WPDITXOBNLYZHH-GGLAWTCMSA-N |

SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)O)C |

Isomerische SMILES |

C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC(C3[C@@H]([C@@H]([C@]2(O1)C)O)O)(C)C)O)C)O)C=C |

Kanonische SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)O)C |

Piktogramme |

Irritant |

Synonyme |

(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-Ethenyldodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one; 7-Deacetylforskolin; 7-Desacetylforskolin; 7-Deacetylcoleonol; Deacetylforskolin; Forskolin D; |

Herkunft des Produkts |

United States |

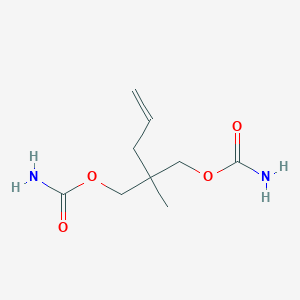

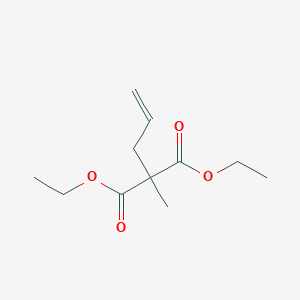

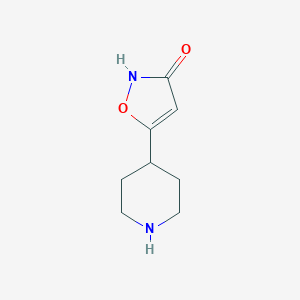

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)